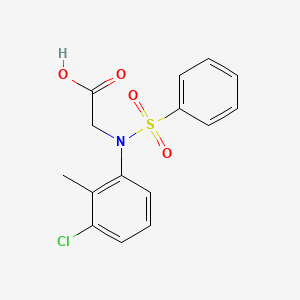

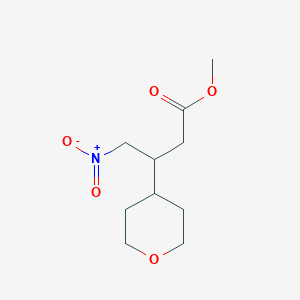

N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, commonly known as CGP-7930, is a compound that is widely used in scientific research. It is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and addiction.

Scientific Research Applications

Glyphosate Resistance in Soybeans

The application of N-(phosphonomethyl-glycine), commonly known as glyphosate, in agriculture demonstrates significant utility in the development of glyphosate-tolerant crops. For example, the creation of a glyphosate-tolerant soybean line through the expression of a bacterial enzyme showcases the role of genetic modification in enhancing crop resilience to herbicides, thereby providing new weed control options for farmers. This development underlines the broader implications of chemical applications in genetic engineering for agricultural efficiency and sustainability (Padgette et al., 1995).

Environmental Behavior of N-(phenylsulfonyl)-glycine

Research on the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant highlights its environmental persistence and transformation. This study provides insights into how certain chemicals, including PSG, interact within wastewater treatment systems, shedding light on their degradation processes, potential for environmental release, and implications for water quality management (Krause & Schöler, 2000).

Glyphosate's Mode of Action and Resistance Mechanisms

Understanding glyphosate's mode of action and the mechanisms behind glyphosate resistance in plants is crucial for developing effective weed management strategies. Research into the molecular basis of glyphosate resistance, including protein engineering approaches, offers valuable insights into how plants can be genetically modified to withstand herbicidal action, thereby contributing to more sustainable agricultural practices (Pollegioni, Schonbrunn, & Siehl, 2011).

Metal Complex Formation with N-(phenylsulfonyl)glycine

The study of metal interactions with amino acids such as N-(phenylsulfonyl)glycine provides foundational knowledge for applications in biochemistry and environmental chemistry. For instance, the interaction of this compound with metals like cadmium(2+) and zinc(2+) offers insights into metal-induced amide deprotonation and the role of additional ligands, informing our understanding of metal binding dynamics and potential implications for environmental metal mobility and bioavailability (Gavioli et al., 1991).

properties

IUPAC Name |

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-11-13(16)8-5-9-14(11)17(10-15(18)19)22(20,21)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUHKNQNKXSXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-6-[(3-methylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2763269.png)

![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)

![N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2763280.png)